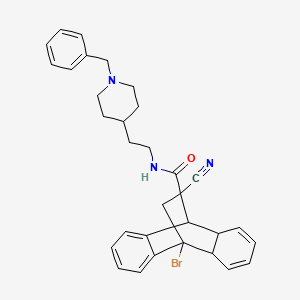
Znf207-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Znf207-IN-1 is a potent inhibitor of Zinc Finger Protein 207 (ZNF207), which plays a crucial role in various biological processes, including cell proliferation, differentiation, and tumorigenesis. This compound has shown significant potential in scientific research, particularly in the fields of cancer treatment and neurobiology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Znf207-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature and pressure settings. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the specific laboratory or industrial setup .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
Znf207-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperature, pressure, and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Znf207-IN-1 has a wide range of scientific research applications, including:
Mechanism of Action
Znf207-IN-1 exerts its effects by inhibiting the activity of Zinc Finger Protein 207. This inhibition disrupts the normal function of ZNF207, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound also affects the stability and loading of BUB3 at the kinetochore, which is crucial for mitotic chromosome alignment .
Comparison with Similar Compounds
Similar Compounds
ZNF207-IN-2: Another inhibitor of ZNF207 with similar properties but different chemical structure.
ZNF207-IN-3: A derivative of Znf207-IN-1 with enhanced potency and selectivity.
Uniqueness
This compound is unique due to its efficient permeability across the blood-brain barrier and its potent inhibitory effects on ZNF207. This makes it a valuable tool for both cancer research and neurobiology .
Properties
Molecular Formula |
C32H34BrN3O |
|---|---|
Molecular Weight |
556.5 g/mol |
IUPAC Name |
N-[2-(1-benzylpiperidin-4-yl)ethyl]-8-bromo-15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,10,12-pentaene-15-carboxamide |
InChI |
InChI=1S/C32H34BrN3O/c33-32-21-31(22-34,29(25-10-4-6-12-27(25)32)26-11-5-7-13-28(26)32)30(37)35-17-14-23-15-18-36(19-16-23)20-24-8-2-1-3-9-24/h1-13,23,25,27,29H,14-21H2,(H,35,37) |
InChI Key |
FYUCQHAFCPRZKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCNC(=O)C2(CC3(C4C=CC=CC4C2C5=CC=CC=C53)Br)C#N)CC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-3-[4-(4-chlorophenoxy)phenyl]-1-[(3R)-1-cyanopiperidin-3-yl]pyrazole-4-carboxamide](/img/structure/B12369167.png)

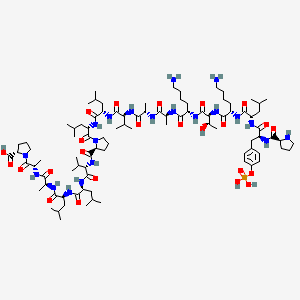

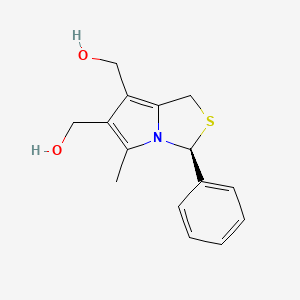
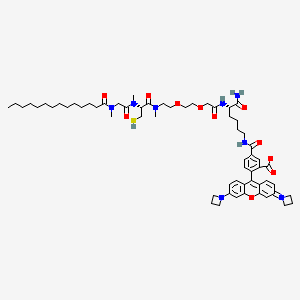
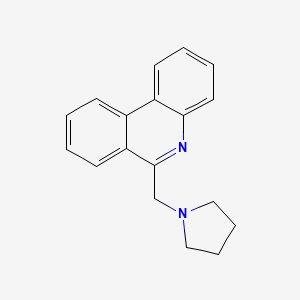


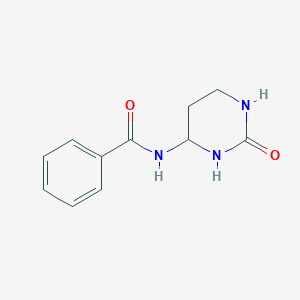
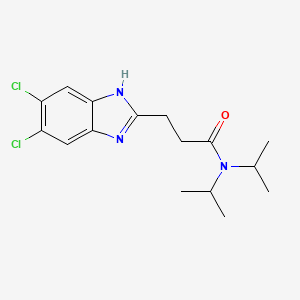
![[2-Amino-5-[2-(3,4-difluorophenyl)ethynyl]-4-(2,2-dimethylpropyl)thiophen-3-yl]-(4-chlorophenyl)methanone](/img/structure/B12369256.png)
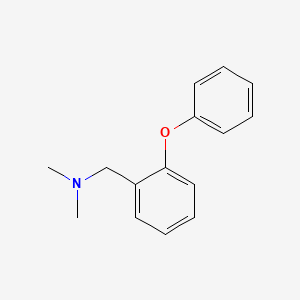
![2-[4-[4-(2-bromo-1,3-thiazole-4-carbonyl)piperazine-1-carbonyl]phenyl]-1H-benzimidazole-4-carboxamide](/img/structure/B12369265.png)
